Cas no 4560-07-0 (N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide)

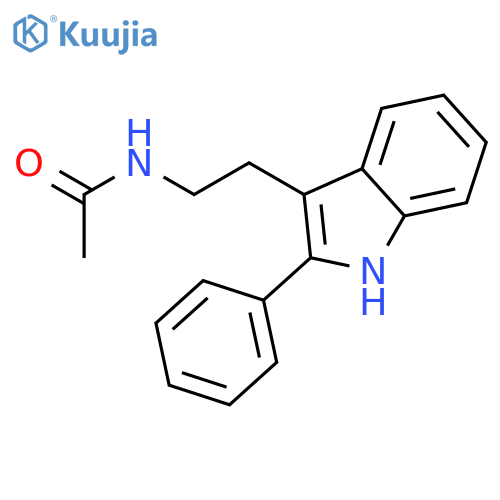

4560-07-0 structure

商品名:N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-[2-(2-phenyl-1H-indol-3-yl)ethyl]-

- 4560-07-0

- BBL020769

- AKOS001476291

- STK893459

- N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide

- CHEMBL15318

- BDBM50212913

- N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide

- N-[2-(2-Phenyl-1H-indol-3-yl)-ethyl]-acetamide

- SCHEMBL24098945

- N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide

-

- インチ: InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)

- InChIKey: NDQLWCNLJLSDBN-UHFFFAOYSA-N

- ほほえんだ: CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 278.14204

- どういたいしつりょう: 278.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 44.89

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B522258-50mg |

N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide |

4560-07-0 | 50mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B522258-100mg |

N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide |

4560-07-0 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM334022-1g |

N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide |

4560-07-0 | 95%+ | 1g |

$798 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616251-1g |

N-(2-(2-phenyl-1H-indol-3-yl)ethyl)acetamide |

4560-07-0 | 98% | 1g |

¥10774.00 | 2024-05-13 | |

| TRC | B522258-10mg |

N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide |

4560-07-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM334022-1g |

N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide |

4560-07-0 | 95%+ | 1g |

$795 | 2024-07-16 | |

| Crysdot LLC | CD11121714-1g |

N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide |

4560-07-0 | 97% | 1g |

$790 | 2024-07-17 |

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

4560-07-0 (N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量